2,5-dimethyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide
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Description
2,5-dimethyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H22N2O3S and its molecular weight is 370.47. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
Research has demonstrated the synthesis and evaluation of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamide derivatives for their anticancer activity against various human tumor cell lines. One study highlighted a compound bearing an 8-quinolinyl moiety that exhibited potent anticancer activity against HCT-116, MCF-7, and HeLa cell lines. The study also explored the compound's apoptotic potential through assays such as phosphatidylserine translocation, cell cycle distribution, and caspase activation, revealing its ability to promote cell cycle arrest in G2/M phase in cancer cells, induce caspase activity, and increase the population of apoptotic cells (Żołnowska et al., 2018).
Antimicrobial Evaluation
Another aspect of the research focused on the synthesis of quinoline clubbed with sulfonamide moiety to be used as antimicrobial agents. The chemical structures of newly prepared quinoline-containing scaffolds were confirmed and tested for their antimicrobial activity, with certain compounds displaying significant activity against Gram-positive bacteria (Biointerface Research in Applied Chemistry, 2019).
Properties
IUPAC Name |
2,5-dimethyl-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-12-6-7-13(2)18(9-12)26(24,25)21-16-10-15-5-4-8-22-19(15)17(11-16)14(3)20(22)23/h6-7,9-11,14,21H,4-5,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMPMWFFKONOJLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=CC3=C2N(C1=O)CCC3)NS(=O)(=O)C4=C(C=CC(=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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